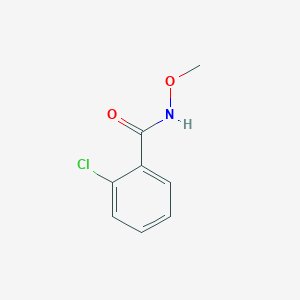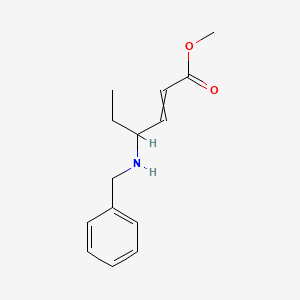
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline is an organic compound with a complex structure that includes multiple methoxy and methoxymethoxy groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: Introduction of methoxy groups to the aromatic ring.
Methoxymethylation: Protection of hydroxyl groups by converting them to methoxymethyl ethers.
Amination: Introduction of the amino group to the aromatic ring.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to meet the required standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the amino group to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups may influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2,5-bis(methoxymethoxy)-3-prop-2-enylaniline
- 4-Methoxy-2,5-bis-methoxymethoxy-phenol
- (2,5-bis(methoxymethoxy)phenyl)methanol
Uniqueness
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. Its combination of methoxy and methoxymethoxy groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
118825-02-8 |
|---|---|
Molekularformel |
C12H19NO5 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
4-methoxy-2,5-bis(methoxymethoxy)-3-methylaniline |
InChI |
InChI=1S/C12H19NO5/c1-8-11(18-7-15-3)9(13)5-10(12(8)16-4)17-6-14-2/h5H,6-7,13H2,1-4H3 |
InChI-Schlüssel |
LCXDIYAFJHQOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1OC)OCOC)N)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



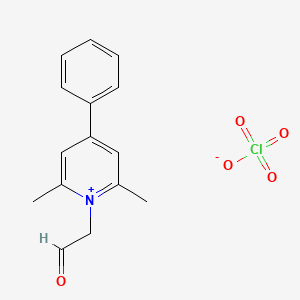

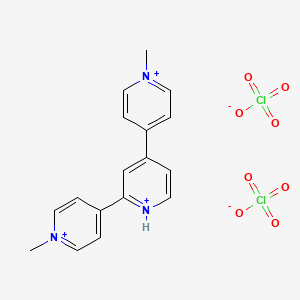
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
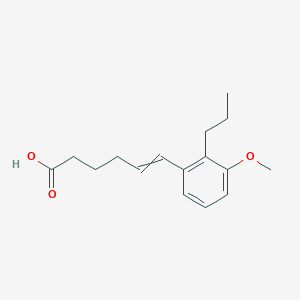
![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)

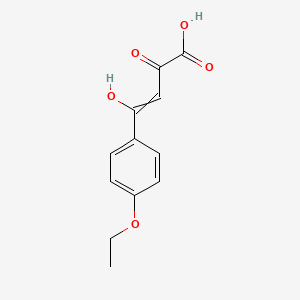
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
